molecular formula C17H19FN2O2 B13421719 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide CAS No. 59772-70-2

2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide

Cat. No.: B13421719
CAS No.: 59772-70-2
M. Wt: 302.34 g/mol
InChI Key: UQRHIAUSRXRYMO-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide is a chemical compound with the molecular formula C17H19FN2O2. It is known for its unique structure, which includes a fluorine atom, a hydroxy group, and a methylphenylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe methylphenylamino group is then attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzamide core yields an amine .

Scientific Research Applications

2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[2-hydroxy-3-(phenylamino)propyl]benzamide
  • 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)ethyl]benzamide
  • 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]acetamide

Uniqueness

2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. The combination of the hydroxy group and the methylphenylamino group also contributes to its distinct biological and chemical behavior .

Properties

CAS No.

59772-70-2

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

2-fluoro-N-[2-hydroxy-3-(N-methylanilino)propyl]benzamide

InChI

InChI=1S/C17H19FN2O2/c1-20(13-7-3-2-4-8-13)12-14(21)11-19-17(22)15-9-5-6-10-16(15)18/h2-10,14,21H,11-12H2,1H3,(H,19,22)

InChI Key

UQRHIAUSRXRYMO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CNC(=O)C1=CC=CC=C1F)O)C2=CC=CC=C2

Origin of Product

United States

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